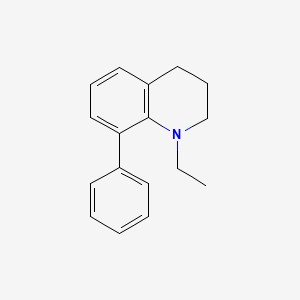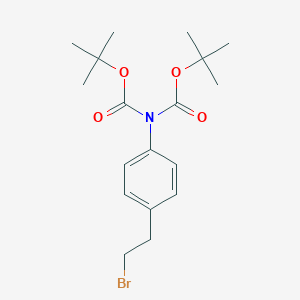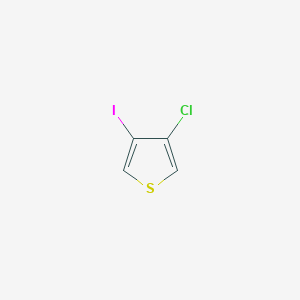![molecular formula C16H17N5O B13669762 4-(4-Morpholino-7H-pyrrolo[2,3-d]pyrimidin-6-yl)aniline](/img/structure/B13669762.png)
4-(4-Morpholino-7H-pyrrolo[2,3-d]pyrimidin-6-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Morpholino-7H-pyrrolo[2,3-d]pyrimidin-6-yl)aniline is a compound that belongs to the class of pyrrolopyrimidines. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The unique structure of this compound makes it a valuable candidate for various scientific research studies, particularly in the fields of medicinal chemistry and pharmacology.
Preparation Methods
The synthesis of 4-(4-Morpholino-7H-pyrrolo[2,3-d]pyrimidin-6-yl)aniline typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrrolopyrimidine core: This step involves the cyclization of appropriate precursors to form the pyrrolopyrimidine ring system.
Introduction of the morpholino group: The morpholino group is introduced through nucleophilic substitution reactions.
Attachment of the aniline moiety: The final step involves coupling the aniline group to the pyrrolopyrimidine core.
Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product .
Chemical Reactions Analysis
4-(4-Morpholino-7H-pyrrolo[2,3-d]pyrimidin-6-yl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where the morpholino or aniline groups can be replaced or modified.
Common reagents and conditions used in these reactions include organic solvents, acids, bases, and specific catalysts to facilitate the desired transformations .
Scientific Research Applications
4-(4-Morpholino-7H-pyrrolo[2,3-d]pyrimidin-6-yl)aniline has several scientific research applications:
Medicinal Chemistry: It is explored as a potential kinase inhibitor, showing promise in targeting specific enzymes involved in cancer cell proliferation.
Pharmacology: Research includes its effects on various signaling pathways and its potential as a therapeutic agent for diseases like tuberculosis.
Mechanism of Action
The mechanism of action of 4-(4-Morpholino-7H-pyrrolo[2,3-d]pyrimidin-6-yl)aniline involves its interaction with specific molecular targets, such as protein kinases. By inhibiting these kinases, the compound can disrupt signaling pathways that are crucial for cancer cell survival and proliferation. This leads to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds to 4-(4-Morpholino-7H-pyrrolo[2,3-d]pyrimidin-6-yl)aniline include other pyrrolopyrimidine derivatives, such as:
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds are also kinase inhibitors with potential anticancer properties.
N-(4-phenoxy phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine: Known for its antitubercular activity.
The uniqueness of this compound lies in its specific structural features that enhance its binding affinity and selectivity towards certain kinases, making it a promising candidate for targeted therapies .
Properties
Molecular Formula |
C16H17N5O |
|---|---|
Molecular Weight |
295.34 g/mol |
IUPAC Name |
4-(4-morpholin-4-yl-7H-pyrrolo[2,3-d]pyrimidin-6-yl)aniline |
InChI |
InChI=1S/C16H17N5O/c17-12-3-1-11(2-4-12)14-9-13-15(20-14)18-10-19-16(13)21-5-7-22-8-6-21/h1-4,9-10H,5-8,17H2,(H,18,19,20) |
InChI Key |
RYGMJJVJABIYQC-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC=NC3=C2C=C(N3)C4=CC=C(C=C4)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![Ethyl 2-[4-(Cbz-amino)-2-oxopyrimidin-1(2H)-yl]acetate](/img/structure/B13669776.png)



